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Compound of Interest

Compound Name: DDP-38003 dihydrochloride

Cat. No.: B10800141 Get Quote

An Objective Analysis of Two Potent Enzyme Inhibitors in Oncological and Neurological

Research

This guide provides a comprehensive comparison of DDP-38003 dihydrochloride and

tranylcypromine, two compounds with significant inhibitory effects on key cellular enzymes.

DDP-38003 is a novel and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a

critical regulator of gene expression implicated in various cancers. Tranylcypromine, a long-

established pharmaceutical, is a non-selective inhibitor of both Monoamine Oxidase A and B

(MAO-A and MAO-B) and also exhibits inhibitory activity against LSD1. This document is

intended for researchers, scientists, and drug development professionals, offering a detailed

examination of their respective mechanisms of action, experimental data from enzymatic and

cellular assays, and a summary of their effects on relevant signaling pathways.

At a Glance: Key Compound Characteristics
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Feature
DDP-38003
Dihydrochloride

Tranylcypromine

Primary Target(s)
Lysine-Specific Demethylase 1

(LSD1/KDM1A)

Monoamine Oxidase A (MAO-

A) and Monoamine Oxidase B

(MAO-B)

Secondary Target(s) Not well characterized
Lysine-Specific Demethylase 1

(LSD1/KDM1A)

Chemical Class Tranylcypromine derivative Phenylcyclopropylamine

Therapeutic Area (Clinical) Investigational (Oncology)
Major Depressive Disorder,

Anxiety Disorders

Molecular Formula C21H28Cl2N4O[1] C9H11N[2]

Oral Bioavailability
Orally active in preclinical

models[1][3]
Yes

Enzymatic Inhibition Profile
A direct comparison of the inhibitory potency of DDP-38003 and tranylcypromine against their

primary and secondary targets is crucial for understanding their selectivity and potential

therapeutic applications. The following table summarizes the available half-maximal inhibitory

concentration (IC50) values. It is important to note that these values are compiled from different

studies and may not be directly comparable due to variations in experimental conditions.

Target Enzyme
DDP-38003
Dihydrochloride IC50

Tranylcypromine IC50

LSD1/KDM1A 84 nM[1][3] < 2 µM[2]

MAO-A Data not available 2.3 µM

MAO-B Data not available 0.95 µM

Mechanism of Action and Signaling Pathways
DDP-38003: A Selective LSD1 Inhibitor
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DDP-38003 is a potent and selective inhibitor of LSD1, an enzyme that plays a critical role in

epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine

9 (H3K9).[4] The demethylation activity of LSD1 is implicated in the regulation of gene

expression, and its overexpression is associated with a poor prognosis in various cancers,

including acute myeloid leukemia (AML), neuroblastoma, and non-small-cell lung cancer.[5] By

inhibiting LSD1, DDP-38003 can alter the histone methylation landscape, leading to the

reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

The signaling pathways influenced by LSD1 inhibition are complex and context-dependent. Key

pathways affected include:

TGF-β Signaling: LSD1 is known to repress genes associated with the TGF-β signaling

pathway, which can inhibit cell migration.[6]

Wnt/β-catenin Signaling: LSD1 can activate this pathway by downregulating DKK1, a Wnt

antagonist. Inhibition of LSD1 reduces the nuclear translocation of β-catenin and

downregulates the expression of its target gene, c-Myc.[7]

NOTCH Signaling: The interaction between LSD1 and NOTCH1 can inhibit the expression

and downstream signaling of NOTCH1.[7]

Hypoxia-Inducible Factor 1α (HIF-1α) Signaling: LSD1 can stabilize HIF-1α, a key regulator

of cellular response to low oxygen levels, and enhance the transcription of its downstream

targets like VEGF, promoting angiogenesis.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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